

Comparative Analysis of Estrone-13C2 from Various Suppliers: A Guide for Researchers

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For researchers, scientists, and drug development professionals utilizing isotopically labeled standards, the quality and purity of these reagents are paramount for generating accurate and reproducible data. This guide provides a comparative analysis of **Estrone-13C2**, a commonly used internal standard in mass spectrometry-based bioanalysis, from several prominent suppliers. The comparison is based on publicly available product specifications.

Data Presentation: Supplier Specifications for Estrone-13C2

The following table summarizes the key product specifications for **Estrone-13C2** as provided by different suppliers. It is important to note that this information is based on the suppliers' own data and not on a direct, independent comparative study.



Supplier	Product/ Catalog No.	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Chemical Purity	Isotopic Enrichme nt
DC Chemicals	DC49816	82938-06- 5	C16 ¹³ C2H22 O2	272.35	98.0%	Not Specified
Cambridge Isotope Laboratorie s, Inc. (CIL)	CLM-673- PK	82938-06- 5	¹³ C ₂ C ₁₆ H ₂₂ O ₂	272.33	≥97%	99% (3,4- ¹³ C ₂)
Shanghai Nianxing Industrial Co., Ltd.	403768	82938-06- 5	C16 ¹³ C2H22 O2	272.35	98.0%	Not Specified
Eurisotop (a subsidiary of CIL)	CLM-673- 1.2	Not Specified	¹³ C ₂ C ₁₆ H ₂₂ O ₂	272.35	≥98%	99% (3,4-

Note: Data is subject to change and users should always refer to the supplier's latest certificate of analysis for the most accurate information.

Experimental Protocols

Accurate determination of the chemical and isotopic purity of **Estrone-13C2** is crucial for its use as an internal standard. High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) is a powerful technique for this purpose.

Protocol for Determination of Chemical Purity and Isotopic Enrichment of Estrone-13C2 by LC-HRMS

1. Objective: To determine the chemical purity and verify the isotopic enrichment of **Estrone-13C2** using LC-HRMS.



- 2. Materials and Reagents:
- Estrone-13C2 sample from the supplier
- Estrone certified reference material (CRM)
- LC-MS grade acetonitrile, methanol, and water
- Formic acid (for mobile phase modification)
- Calibrated analytical balance
- · Volumetric flasks and pipettes
- Autosampler vials
- 3. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
- 4. Sample Preparation:
- Prepare a stock solution of the Estrone-13C2 sample in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
- Prepare a series of working solutions by diluting the stock solution with the initial mobile phase to concentrations suitable for LC-MS analysis (e.g., 1, 5, 10, 50, 100 ng/mL).
- Prepare a similar set of solutions for the unlabeled Estrone CRM.
- 5. LC-MS Analysis:
- LC Method:
 - \circ Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm) is suitable for the separation of estrone.



- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient should be developed to ensure the separation of Estrone-13C2 from any potential impurities. A typical gradient might start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

Flow Rate: 0.3 mL/min

Injection Volume: 5 μL

Column Temperature: 40 °C

· MS Method:

- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (estrone can be detected in both, but negative mode is often more sensitive).
- Mass Analyzer: Set to operate in full scan mode over a mass range that includes the molecular ions of unlabeled and labeled estrone (e.g., m/z 250-300).
- Resolution: Set to a high resolution (e.g., >60,000) to enable accurate mass measurement and separation of isotopic peaks.
- Data Acquisition: Acquire data for both the Estrone-13C2 sample and the unlabeled estrone standard.

6. Data Analysis:

- Chemical Purity:
 - Extract the ion chromatogram for the [M-H]⁻ ion of Estrone-13C2 (expected m/z 271.1680).
 - Integrate the peak area of Estrone-13C2 and any impurity peaks.



- Calculate the chemical purity as the percentage of the main peak area relative to the total peak area of all components.
- Isotopic Enrichment:
 - Examine the mass spectrum of the Estrone-13C2 peak.
 - Measure the relative intensities of the ion peaks corresponding to the different isotopic forms:
 - M+0 (unlabeled estrone, if present)
 - M+1 (containing one ¹3C)
 - M+2 (the desired Estrone-¹³C₂)
 - Correct the measured intensities for the natural abundance of ¹³C in the unlabeled estrone molecule.
 - Calculate the isotopic enrichment as the percentage of the corrected intensity of the M+2 peak relative to the sum of the corrected intensities of all isotopic forms.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quality control analysis of **Estrone-13C2**.





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Caption: Experimental workflow for the quality control analysis of **Estrone-13C2**.

This guide provides a foundational comparison of **Estrone-13C2** from different suppliers based on their provided data and outlines a standard methodology for its quality assessment. For critical applications, it is always recommended to perform an in-house validation of the material to ensure it meets the specific requirements of the assay.

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